4-Bromo-N-(cyclopropylmethyl)aniline;hydrochloride
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Overview
Description
4-Bromo-N-(cyclopropylmethyl)aniline;hydrochloride is a chemical compound with the molecular formula C10H12BrN·HCl and a molecular weight of 262.58 g/mol . This compound is characterized by the presence of a bromine atom attached to the para position of an aniline ring, with a cyclopropylmethyl group attached to the nitrogen atom. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(cyclopropylmethyl)aniline;hydrochloride typically involves the following steps:
Bromination of Aniline: Aniline is first brominated using bromine or a brominating agent to produce 4-bromoaniline.
Protection of Aniline: The amino group of 4-bromoaniline is protected using acetyl chloride to prevent unwanted side reactions.
Cyclopropylmethylation: The protected 4-bromoaniline is then reacted with cyclopropylmethyl chloride in the presence of a base to introduce the cyclopropylmethyl group.
Deprotection and Hydrochloride Formation: The protecting group is removed, and the resulting compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(cyclopropylmethyl)aniline;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the aniline ring or the cyclopropylmethyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-N-(cyclopropylmethyl)aniline;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-N-(cyclopropylmethyl)aniline;hydrochloride involves its interaction with specific molecular targets. The bromine atom and the cyclopropylmethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: Lacks the cyclopropylmethyl group, making it less versatile in certain reactions.
N-(Cyclopropylmethyl)aniline: Does not have the bromine atom, affecting its reactivity and applications.
4-Chloro-N-(cyclopropylmethyl)aniline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness
4-Bromo-N-(cyclopropylmethyl)aniline;hydrochloride is unique due to the presence of both the bromine atom and the cyclopropylmethyl group. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis and research .
Properties
IUPAC Name |
4-bromo-N-(cyclopropylmethyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-3-5-10(6-4-9)12-7-8-1-2-8;/h3-6,8,12H,1-2,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWOHISKMZNJDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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